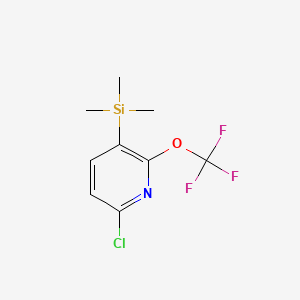

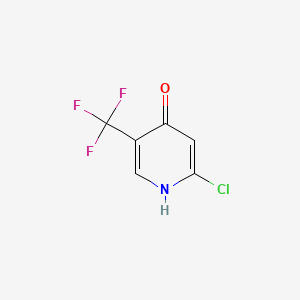

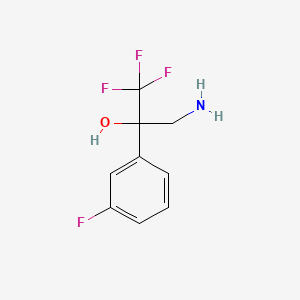

2-Chloro-5-(trifluoromethyl)pyridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

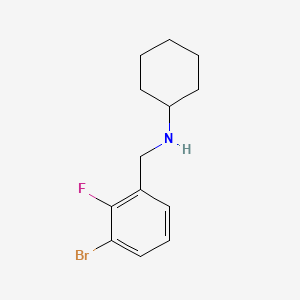

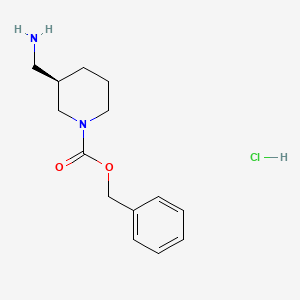

2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N, a CAS Number of 52334-81-3, and a molecular weight of 181.54 .

Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-5-(trifluoromethyl)pyridin-4-ol, have been synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position .Chemical Reactions Analysis

This compound may be employed as a model substrate to investigate regioexhaustive functionalization . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical and Chemical Properties Analysis

This compound has a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) . It appears as a low melting crystalline solid .Applications De Recherche Scientifique

Synthesis and Application in Chemical Intermediates

2-Chloro-5-(trifluoromethyl)pyridin-4-ol is a significant intermediate in the synthesis of various chemicals. It has been extensively studied for its role in the synthesis of pharmaceuticals, agrochemicals, and biochemicals, particularly herbicides. The compound's utility stems from its unique chemical structure, allowing it to participate in a range of chemical reactions to produce a variety of functional molecules (Li Zheng-xiong, 2004).

Role in Synthesis of Pesticides

Research has also highlighted the compound's significance in synthesizing pesticides. The review of synthesis processes for related compounds underscores the importance of such chemicals in developing effective pesticides, underlining the role of this compound derivatives in this domain (Lu Xin-xin, 2006).

Advancements in Herbicide Synthesis

Further research into this compound derivatives has led to the development of highly efficient herbicides, such as trifloxysulfuron. The synthesis of key intermediates from nicotinamide through processes like Hofmann degradation and oxidative chlorination showcases the compound's utility in herbicide production (Zuo Hang-dong, 2010).

Exploration in Fungicides

The compound has also found application in the synthesis of fungicides, exemplified by fluazinam. Structural studies of fluazinam, which contains the this compound moiety, reveal its complex interactions and the formation of three-dimensional networks critical to its fungicidal activity (Youngeun Jeon et al., 2013).

Contribution to Organic Synthesis

The chemical's flexibility in organic synthesis, particularly in the preparation of isomeric halopyridinecarboxylic acids, demonstrates its adaptability in creating various functionalized molecules. This versatility is crucial for advancing organic synthesis methodologies and developing new compounds (F. Cottet & M. Schlosser, 2004).

Mécanisme D'action

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often employed in the protection of crops from pests . In the pharmaceutical industry, several trifluoromethylpyridine derivatives have been granted market approval .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives have a significant impact on various biochemical processes in the agrochemical and pharmaceutical industries .

Pharmacokinetics

The physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their pharmacokinetic properties .

Result of Action

It is known that trifluoromethylpyridines and their derivatives have significant biological activities in the agrochemical and pharmaceutical industries .

Action Environment

It is known that the physicochemical properties of trifluoromethylpyridines, such as their unique fluorine atom and pyridine moiety, may influence their stability and efficacy in different environments .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-1-4(12)3(2-11-5)6(8,9)10/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEHNPDGUXPCCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735276 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-22-8 |

Source

|

| Record name | 2-Chloro-5-(trifluoromethyl)-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)